(R)-3-((Difluoromethoxy)methyl)pyrrolidine
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Overview
Description
®-3-((Difluoromethoxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents under specific reaction conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-3-((Difluoromethoxy)methyl)pyrrolidine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process . Additionally, purification methods like column chromatography and distillation are used to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
®-3-((Difluoromethoxy)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
®-3-((Difluoromethoxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-((Difluoromethoxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-((Difluoromethoxy)methyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
3-((Trifluoromethoxy)methyl)pyrrolidine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
N-methyl pyrrolidine: A related compound with a methyl group on the nitrogen atom.
Uniqueness
®-3-((Difluoromethoxy)methyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H11F2NO |
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Molecular Weight |
151.15 g/mol |
IUPAC Name |
(3R)-3-(difluoromethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-1-2-9-3-5/h5-6,9H,1-4H2/t5-/m1/s1 |
InChI Key |
VMUMALCEPHRWIF-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@@H]1COC(F)F |
Canonical SMILES |
C1CNCC1COC(F)F |
Origin of Product |
United States |
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